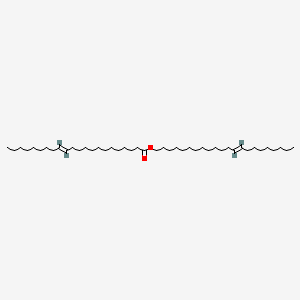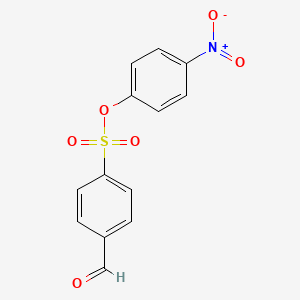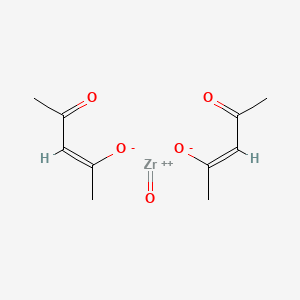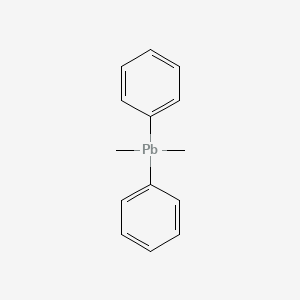
Phenanthro(9,10,1-mna)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthro(9,10,1-mna)acridine is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its fused ring system, which includes both phenanthrene and acridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro(9,10,1-mna)acridine typically involves the cyclization of precursor compounds. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine with sodium hydroxide in benzo[h]quinoline, resulting in a mixture of products, including this compound . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Phenanthro(9,10,1-mna)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of phenanthro(9,10,1-mna)acridone, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
Phenanthro(9,10,1-mna)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
作用機序
The mechanism of action of phenanthro(9,10,1-mna)acridine involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, influencing cellular pathways and functions .
類似化合物との比較
Phenanthro(9,10,1-mna)acridine can be compared with other similar compounds, such as:
- Benz[c]indeno[1,3-mn]acridine
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10-d]imidazole
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical properties and applications .
This compound stands out due to its unique combination of phenanthrene and acridine moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
35613-14-0 |
|---|---|
分子式 |
C23H13N |
分子量 |
303.4 g/mol |
IUPAC名 |
16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-8-17-15(7-1)16-10-5-6-14-12-13-20-23(21(14)16)22(17)18-9-3-4-11-19(18)24-20/h1-13H |
InChIキー |
RIJLFGBRDPAEAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=CC=CC=C6N=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


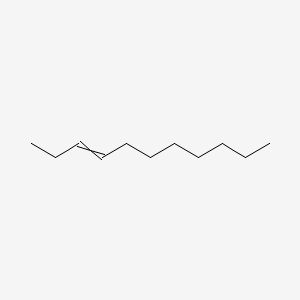
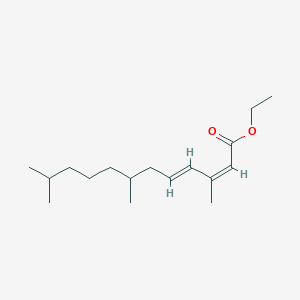
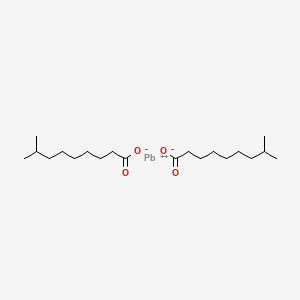
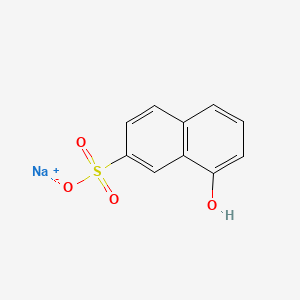
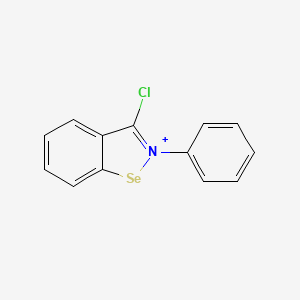
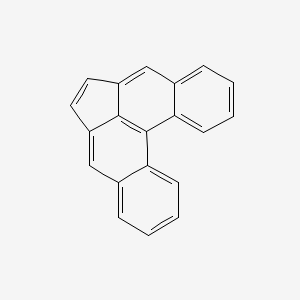
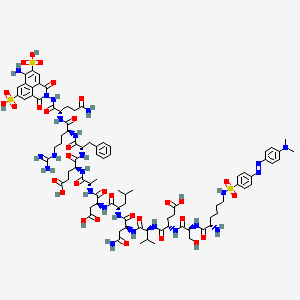
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
